

Ilomastat polymer coated versus uncoated implant release

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Compound Focus: Ilomastat

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Ilomastat Implant Formulation and Release Data

The table below summarizes key findings from a study that developed and characterized uncoated **ilomastat** tablet implants for prolonged drug release in the eye [1].

Parameter	Characteristics / Value
Intended Use	Glaucoma filtration surgery (GFS); prevention of scarring [1].
Dosage Form	Uncoated, direct-compression tablet for subconjunctival implantation [1].
Tablet Mass	1 mg and 2 mg [1].
Compression Force	2 bar (minimum force for robust tablets) [1].
Drug Release Duration	Designed for 3 to 4 weeks of sustained release [1].
Polymorphs Identified	Two forms: orthorhombic (monohydrate) & monoclinic (non-solvated) [1].
In Vitro Release Finding	Tablets from different polymorphs showed similar drug release profiles [1].

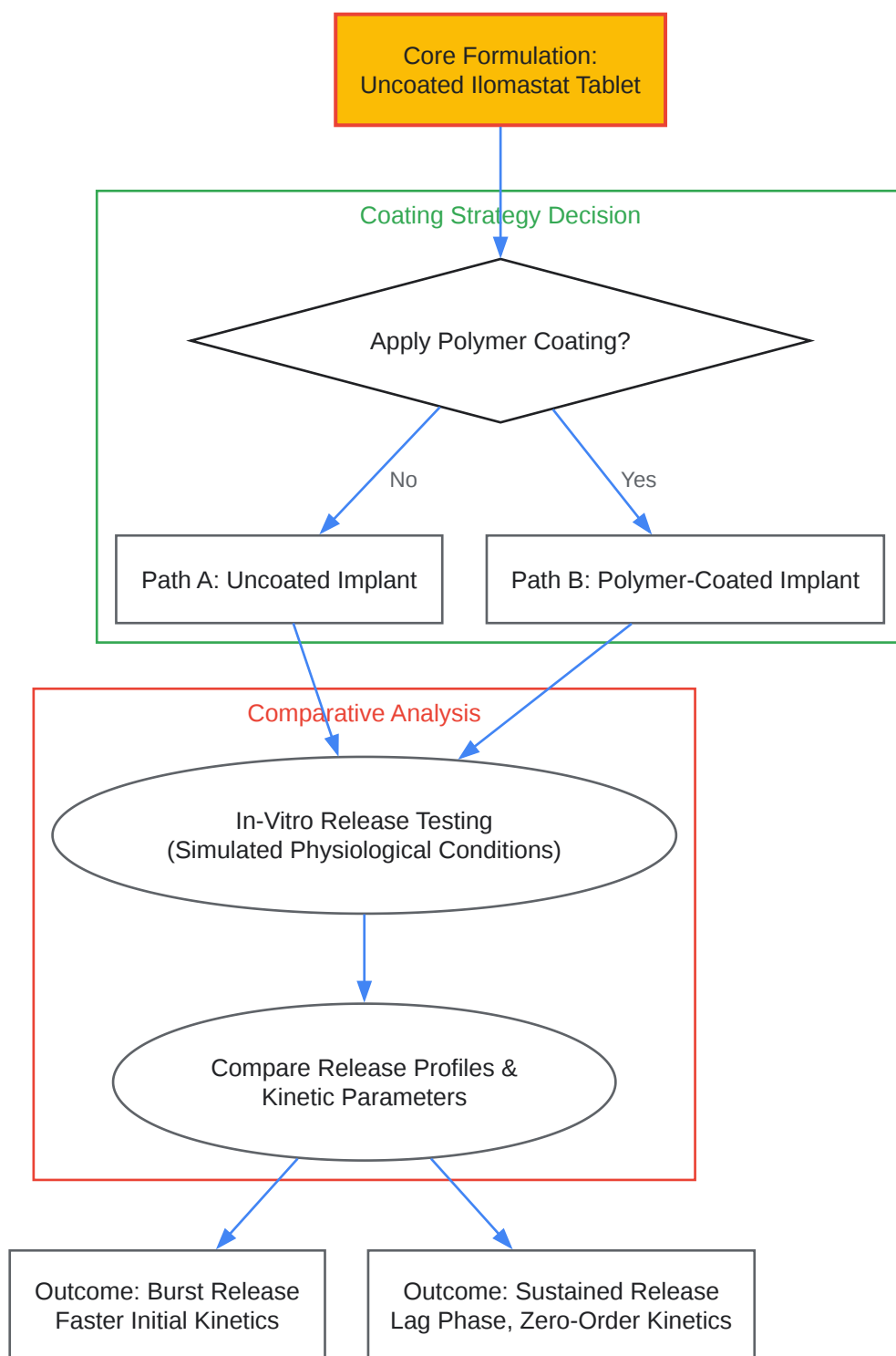
Detailed Experimental Protocols

The characterization of the uncoated **ilomastat** implants involved several standard pharmaceutical development techniques [1]:

- **Tablet Fabrication:** **Ilomastat** tablets were manufactured by direct compression of the drug powder without any excipients, using a hydraulic press and custom 2-mm punch and die sets [1].
- **In Vitro Drug Release:** Testing was performed using a flow cell apparatus designed to simulate the physiological conditions of the subconjunctival space (aqueous volume, flow rate, and fluid composition at pH 7.4). The amount of drug released was quantified using HPLC with a C18 column [1].
- **Solid-State Characterization:** The physical properties of the drug substance were thoroughly investigated using:
 - **X-ray Powder Diffraction (XRPD):** To identify different crystalline forms (polymorphs).
 - **Differential Scanning Calorimetry (DSC):** To determine melting points and thermal behavior.
 - **Isothermal Calorimetry:** To detect any amorphous content in the compressed tablets.
 - **Dynamic Vapour Sorption (DVS):** To evaluate water uptake by the tablets at different humidity levels [1].

Research Pathways for Coated Implant Development

While a direct comparison for **ilomastat** is not available, the broader field of implantable drug delivery provides a framework for how such a comparison could be structured. The following diagram outlines the key decision points and experimental pathways in developing a coated implant system.



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References

1. Characterisation of Ilomastat for Prolonged Ocular Drug Release [pmc.ncbi.nlm.nih.gov]

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